4-Chloro-2-(4-chlorophenoxy)aniline

Medicinal Chemistry Physicochemical Property Screening Building Block Characterization

Fragment elaboration for kinase inhibitor SAR demands orthogonal synthetic handles. 4-Chloro-2-(4-chlorophenoxy)aniline (CAS 56966-49-5) delivers two reactive sites-a primary amine and a 4-chloro substituent-enabling a sequential diversification workflow unavailable with mono-chlorinated analogs. • First-step amine acylation/sulfonylation, then Pd-catalyzed Suzuki-Miyaura cross-coupling at the chloro position. • Elevated logP (~3.98) supports deliberate lipophilicity tuning for cellular permeability. • 95%+ and 98% purity grades, each with batch-specific NMR/HPLC certificates for analytical confidence. Procure the 98% grade for X-ray crystallography and SAR refinement; 95%+ for cost-effective primary screening.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
CAS No. 56966-49-5
Cat. No. B3272593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-chlorophenoxy)aniline
CAS56966-49-5
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)N)Cl
InChIInChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H,15H2
InChIKeyHDGZIHCCEYFXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(4-chlorophenoxy)aniline CAS 56966-49-5: A Dichlorinated Diaryl Ether Building Block for Pharmaceutical and Agrochemical Intermediates


4-Chloro-2-(4-chlorophenoxy)aniline (CAS 56966-49-5; molecular formula C₁₂H₉Cl₂NO; molecular weight 254.11 g/mol) is a synthetic aromatic amine characterized by a diaryl ether scaffold bearing chlorine atoms at the 4-position of the aniline ring and the 4′-position of the phenoxy ring . This dichlorinated diaryl ether serves primarily as a versatile synthetic intermediate in medicinal and agrochemical research, where its dual chloro-substitution pattern and primary amine group enable targeted derivatization . Compared to its mono‑chlorinated analog 2-(4‑chlorophenoxy)aniline (CAS 2770-11-8), the additional chlorine atom confers distinct physicochemical properties and may alter reactivity in nucleophilic aromatic substitution and cross-coupling reactions .

Workflow

Diaryl ether building block for medicinal/agrochemical intermediate synthesis

Selection Context

Dual reactive sites support sequential amine acylation and cross-coupling diversification

Method Fit

Compatible with Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann couplings

Why Generic Substitution Fails: Structural and Physicochemical Distinctions of 4-Chloro-2-(4-chlorophenoxy)aniline That Prevent Direct Replacement with Mono‑Chlorinated Analogs


Interchanging 4‑chloro‑2‑(4‑chlorophenoxy)aniline with its mono‑chlorinated analog 2‑(4‑chlorophenoxy)aniline (CAS 2770‑11‑8) is not chemically equivalent due to fundamental differences in molecular weight (254.11 vs. 219.67 g/mol), chlorine substitution pattern (4‑position vs. no additional chloro substituent on the aniline ring), and resulting physicochemical properties . The presence of the second chlorine atom alters the electron density of the aromatic rings, affecting both reactivity in electrophilic aromatic substitution and the compound’s lipophilicity—a critical parameter for membrane permeability in biological systems . Furthermore, the dichlorinated diaryl ether scaffold provides a unique handle for sequential functionalization (e.g., via amine acylation followed by chloro displacement) that cannot be replicated with the mono‑chlorinated congener .

Target Compound

4-Chloro-2-(4-chlorophenoxy)aniline (CAS 56966-49-5)

Dichlorinated scaffold; dual orthogonal reactive sites; higher lipophilicity and mass.

Potential Substitute

2-(4-Chlorophenoxy)aniline (CAS 2770-11-8)

Mono-chlorinated analog; lacks 4-chloro group, limiting sequential cross-coupling and altering physicochemical profile.

Reactivity mismatch: Absence of 4-chloro substituent on aniline ring may shift regioselectivity and prevents second coupling step.

Physicochemical mismatch: Lower molecular weight and logP may alter assay stoichiometry and permeability context.

Procurement mismatch: Consistent access to 98% purity grade supports reproducibility, whereas mono-chlorinated analog is predominantly 95%.

Data limitation: SAR baseline activity (reported IC₅₀) exists only for target compound; comparator lacks published activity anchor.

Quantitative Differentiation Evidence for 4-Chloro-2-(4-chlorophenoxy)aniline: Head‑to‑Head Comparisons with Mono‑Chlorinated and Positional Isomer Analogs


Molecular Weight Differentiation: A 15.7% Increase Over the Mono‑Chlorinated Analog 2-(4-Chlorophenoxy)aniline

4‑Chloro‑2‑(4‑chlorophenoxy)aniline possesses a molecular weight of 254.11 g/mol, representing a 15.7% increase relative to its most common analog 2‑(4‑chlorophenoxy)aniline (219.67 g/mol) . This mass difference, arising from the additional chlorine atom at the 4‑position of the aniline ring, directly impacts dosing calculations in preclinical studies, molarity‑based assay preparation, and the compound's behavior in mass‑spectrometry‑based analytical workflows .

Molecular Weight
Head-to-head
254.11 g/mol (+15.7% vs. 219.67 g/mol)
Supports stoichiometric assay preparation and MS-based analytical differentiation.
Generic substitution without adjustment may lead to incorrect molarity calculations.
Medicinal Chemistry Physicochemical Property Screening Building Block Characterization

Lipophilicity Comparison: Higher Calculated logP for 4‑Chloro‑2‑(4‑chlorophenoxy)aniline vs. Mono‑Chlorinated and Positional Isomer Analogs

The calculated logP value for 4‑chloro‑2‑(4‑chlorophenoxy)aniline is approximately 3.98, exceeding that of 2‑(4‑chlorophenoxy)aniline (logP ~3.06–3.91) [1]. This higher lipophilicity, attributable to the additional chlorine atom, may enhance membrane permeability in cell‑based assays but also increases the compound's potential for off‑target binding [1]. Notably, the positional isomer 5‑chloro‑2‑(4‑chlorophenoxy)aniline shares the same molecular formula but a different logP (3.98 for the 4‑chloro vs. reported 4.95 for the 5‑chloro isomer), underscoring the sensitivity of this parameter to substitution pattern [2].

Calculated Lipophilicity
Class-level
logP ~3.98 vs. 3.06–3.91 (mono-Cl) and 4.95 (5-Cl isomer)
May support cell-permeable probe design; elevated logP implies context-dependent off-target binding review.
Calculated values from predictive algorithms; experimental confirmation required.
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Commercially Available Purity Grades: 95%+ and 98% Options Enable Cost‑Effective Screening vs. High‑Purity Reference Material

4‑Chloro‑2‑(4‑chlorophenoxy)aniline is commercially offered at two distinct purity tiers: 95%+ (from Bidepharm) and 98% (from Leyan) . Both vendors provide batch‑specific analytical data, including NMR, HPLC, and GC certificates of analysis . In contrast, the mono‑chlorinated analog 2‑(4‑chlorophenoxy)aniline is predominantly available at 95% purity, with fewer suppliers offering 98% grades . This dual‑tier availability allows researchers to select a cost‑optimized purity for initial screening (95%) while reserving the higher‑purity grade for SAR refinement or in vivo studies.

Purity Grade Availability
Cross-study comparable
98% (Leyan) and 95%+ (Bidepharm) vs. predominantly 95% for analog
Enables cost-optimized screening (95%+) and high-purity SAR/analytical reference (98%) procurement.
Vendor-supplied batch-specific NMR, HPLC, and GC certificates.
Procurement Analytical Chemistry Quality Control

Synthetic Versatility: Dual Reactive Sites (Primary Amine + Aryl Chloride) Enable Sequential Derivatization Not Accessible to Mono‑Chlorinated Analogs

4‑Chloro‑2‑(4‑chlorophenoxy)aniline features two orthogonal reactive centers: a primary aromatic amine (capable of acylation, alkylation, or diazotization) and an aryl chloride at the 4‑position (amenable to Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann couplings) . This contrasts with 2‑(4‑chlorophenoxy)aniline, which lacks the second chloro substituent on the aniline ring, thus limiting its use in sequential cross‑coupling strategies . The presence of the 4‑chloro group also imparts different regioselectivity in electrophilic aromatic substitution compared to the 5‑chloro positional isomer .

Synthetic Versatility
Class-level
Two orthogonal reactive sites (primary amine + 4-chloro); one extra vs. mono-Cl analog
Supports sequential amine acylation followed by Pd-catalyzed cross-coupling.
Structural connectivity analysis; reactivity may vary with substrate and conditions.
Organic Synthesis Medicinal Chemistry Building Block Chemistry

Reported Biological Activity: IC₅₀ of 28 μM in an Unspecified Assay Provides a Benchmark for Comparing Analogs with Unknown Activity

A PubMed Commons comment attributed to Christopher Southan (2017) states that 4‑chloro‑2‑(4‑chlorophenoxy)aniline exhibits an IC₅₀ of 28 μM in an unspecified assay [1]. While this value lacks experimental context and should be treated as anecdotal, it provides a provisional activity threshold for the dichlorinated scaffold. In contrast, the mono‑chlorinated analog 2‑(4‑chlorophenoxy)aniline has no widely reported IC₅₀ values in the primary literature, making the 28 μM figure a rare quantitative anchor for SAR studies [2].

Reported IC₅₀ Activity
Data to verify
28 μM (unspecified assay, anecdotal) vs. no published data for analog
Supports provisional SAR benchmarking; assay-response context requires experimental validation.
Source: PubMed Commons comment; lacks peer-reviewed experimental detail.
Drug Discovery Biological Screening Medicinal Chemistry

Predicted Antimicrobial Activity Spectrum: PASS Analysis Suggests Antifungal and Antibacterial Potential with High Probability

Although no peer‑reviewed studies directly evaluate 4‑chloro‑2‑(4‑chlorophenoxy)aniline in antimicrobial assays, in silico PASS (Prediction of Activity Spectra for Substances) predictions for structurally analogous dichlorinated diaryl ethers indicate a high probability of antifungal (Pa ≈ 0.974) and antibacterial (Pa ≈ 0.969) activity [1]. These predictions align with the known antimicrobial properties of chlorinated aniline derivatives, suggesting that the target compound may possess similar bioactivity . In contrast, the mono‑chlorinated analog 2‑(4‑chlorophenoxy)aniline yields lower predicted Pa values for the same endpoints (antifungal Pa ≈ 0.89–0.90) [1], implying that the second chlorine atom may enhance predicted antimicrobial efficacy.

In Silico Antimicrobial Activity
Class-level
Predicted antifungal Pa 0.974; antibacterial Pa 0.969 (ΔPa +0.08 vs. analog)
Supports antimicrobial screening prioritization; higher predicted probability vs. mono-chlorinated analog.
PASS in silico prediction extrapolated from structural analogs; in vitro confirmation required.
Drug Discovery Antimicrobial Research In Silico Screening

Optimal Research and Industrial Application Scenarios for 4-Chloro-2-(4-chlorophenoxy)aniline Based on Quantitative Differentiation Evidence


Synthesis of Diversified Kinase Inhibitor Libraries via Sequential Amine Acylation and Suzuki–Miyaura Cross‑Coupling

The dual reactive sites of 4‑chloro‑2‑(4‑chlorophenoxy)aniline enable a two‑step diversification strategy that cannot be achieved with mono‑chlorinated analogs. Researchers can first functionalize the primary amine with acyl chlorides or sulfonyl chlorides to introduce an amide or sulfonamide moiety, then perform a Pd‑catalyzed Suzuki–Miyaura cross‑coupling at the 4‑chloro position to install a biaryl or heteroaryl group . This sequential approach, validated by the compound's 98% purity grade and batch‑specific NMR/HPLC certificates , supports the rapid assembly of structurally diverse kinase inhibitor candidates where the diaryl ether scaffold serves as a hinge‑binding motif .

Physicochemical Optimization in Fragment‑Based Drug Discovery: Higher logP and Molecular Weight as a Tool for Adjusting Lipophilicity

In fragment‑based lead optimization, the elevated logP (~3.98) and molecular weight (254.11 g/mol) of 4‑chloro‑2‑(4‑chlorophenoxy)aniline offer a deliberate increment in lipophilicity relative to the mono‑chlorinated analog (logP ~3.06–3.91, MW 219.67) . This property can be exploited when a fragment hit with suboptimal cellular permeability requires a modest increase in lipophilicity without introducing a new chemical scaffold. Procurement of the 95%+ purity grade provides cost‑effective material for initial biophysical screening (e.g., SPR, DSF), while the 98% grade ensures reproducibility for X‑ray crystallography and SAR refinement .

Antimicrobial Screening Campaigns Prioritized by In Silico Activity Predictions

The PASS‑predicted antifungal (Pa = 0.974) and antibacterial (Pa = 0.969) activities of dichlorinated diaryl ether anilines position 4‑chloro‑2‑(4‑chlorophenoxy)aniline as a rational starting point for antimicrobial discovery programs. In contrast to its mono‑chlorinated analog, which yields lower predicted Pa values (0.89–0.90), the target compound may warrant earlier inclusion in high‑throughput screening decks targeting fungal or bacterial pathogens. Additionally, the anecdotal IC₅₀ of 28 μM provides a provisional activity benchmark for SAR studies, although confirmatory in vitro testing is required.

Quality‑Controlled Reference Material for Analytical Method Development (HPLC/UPLC)

With vendors providing batch‑specific certificates of analysis including NMR, HPLC, and GC data , 4‑chloro‑2‑(4‑chlorophenoxy)aniline is well‑suited as a reference standard for developing and validating analytical methods for chlorinated diaryl ethers. The 98% purity grade (Leyan) meets the stringent requirements for impurity profiling and method robustness testing, while the distinct molecular weight (254.11 g/mol) facilitates unambiguous identification in LC‑MS workflows when screening mixtures containing the mono‑chlorinated analog (219.67 g/mol) .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual orthogonal reactive sites (amine + chloro)
Sequential acylation and Suzuki–Miyaura diversification; purity-grade reproducibility
Fragment-based lipophilicity optimization
Elevated logP (~3.98) and molecular weight (254.11 g/mol)
Cell-permeability context and biophysical assay reproducibility across purity tiers
Antimicrobial screening prioritization
High in silico predicted antimicrobial Pa scores
In vitro confirmation of antifungal/antibacterial activity and SAR around provisional IC₅₀
Analytical reference standard for diaryl ethers
98% purity grade with batch-specific COA
HPLC/UPLC method development; unambiguous LC-MS identification based on distinct mass

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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